molecular formula C15H17FN4O3S B2825781 N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)pyridine-3-sulfonamide CAS No. 2034319-30-5

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)pyridine-3-sulfonamide

Cat. No. B2825781
CAS RN: 2034319-30-5
M. Wt: 352.38
InChI Key: GNEZHTZOLMGBOZ-JOCQHMNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)pyridine-3-sulfonamide, also known as "compound X", is a novel chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized using a unique method and has been found to have potential applications in various fields, including medicine and agriculture.

Scientific Research Applications

Antitumor Applications

Sulfonamide derivatives have been designed and synthesized to obtain potent antitumor agents with low toxicity. These compounds, including those containing 5-fluorouracil and nitrogen mustard, have been investigated for their acute toxicity and antitumor activity, showing promising results. For example, certain derivatives exhibited high antitumor activity and low toxicity, suggesting their potential as novel antitumor drugs [Z. Huang, Z. Lin, & J. Huang (2001)].

Selective Inhibition

Research on phenyl (3-phenylpyrrolidin-3-yl)sulfone series of RORγt inverse agonists indicates the significance of structural elements for achieving high selectivity against various targets. These findings could aid in the design of selective, orally active compounds with desirable pharmacokinetic properties and efficacy in biological models [J. Duan et al. (2019)].

Antimicrobial and Anticancer Agents

Novel sulfonamides with biologically active pyridine have been synthesized and evaluated for their antitumor activities against various cancer cell lines. Some compounds exhibited better activity than the reference drug, Doxorubicin, highlighting their potential as efficient anticancer and antimicrobial agents [Khaled F. Debbabi et al. (2017)].

Inhibition of Vitiligo Disease

Synthesized bioactive fluorine heterocyclic systems derived from sulfa drugs have been investigated as photochemical probe agents for inhibiting Vitiligo diseases. This research indicates the potential application of these compounds in treating skin conditions [R. M. Abdel-Rahman, M. Makki, & W. A. Bawazir (2010)].

Catalysis and Reaction Efficiency

Sulfonamide compounds have been used as catalysts in enantioselective aldol reactions, demonstrating the ability to be recycled without significant loss of catalytic activity and stereoselectivity. This showcases their utility in sustainable chemical processes [L. Zu et al. (2008)].

properties

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O3S/c16-11-8-18-15(19-9-11)23-13-5-3-12(4-6-13)20-24(21,22)14-2-1-7-17-10-14/h1-2,7-10,12-13,20H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEZHTZOLMGBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C2=CN=CC=C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.